molecular formula C26H22N2O4S B3264614 4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 394228-88-7

4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B3264614
CAS No.: 394228-88-7
M. Wt: 458.5 g/mol
InChI Key: FHFOQHFMFPEOTQ-UHFFFAOYSA-N
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Description

4-(Indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a benzamide derivative featuring a sulfonamide-linked indoline moiety at the 4-position of the benzamide core and a 4-methoxynaphthalen-1-yl group as the N-substituent. This compound’s structural complexity arises from the integration of a bicyclic indoline system and a methoxy-substituted naphthalene, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S/c1-32-25-15-14-23(21-7-3-4-8-22(21)25)27-26(29)19-10-12-20(13-11-19)33(30,31)28-17-16-18-6-2-5-9-24(18)28/h2-15H,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFOQHFMFPEOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor and in anti-inflammatory therapies. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an indoline moiety attached to a sulfonyl group , which is further linked to a benzamide structure . It can be synthesized through various chemical reactions involving indoline derivatives, sulfonyl chlorides, and naphthalene-based amines. The general synthesis method includes:

  • Formation of Indoline Derivative : Reaction of indole with appropriate reagents.
  • Sulfonylation : Introduction of the sulfonyl group.
  • Amidation : Coupling with naphthalene-based amines.

The biological activity of this compound may involve the inhibition of specific enzymes or receptors relevant to disease pathways. For instance, it may act as a cyclooxygenase inhibitor, blocking the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.

Potential Targets:

  • Cyclooxygenase (COX) : Inhibition leads to decreased prostaglandin synthesis.
  • Enzyme Inhibition : Competitive inhibition at active sites.

Anti-inflammatory and Analgesic Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory and analgesic properties. For example, studies have shown that related compounds demonstrate better biological spectra compared to standard drugs like indomethacin.

CompoundAnti-inflammatory Activity (% Inhibition)Analgesic Activity (% Protection)Ulcerogenic Activity (Severity Index)
Control---
Indomethacin60%70%Moderate
Test Compound A80%90%Low
Test Compound B75%85%Low

Case Studies

A comparative study evaluated the efficacy of various indoline derivatives in vivo, focusing on their anti-inflammatory and analgesic activities. The results indicated that certain derivatives exhibited over 60% inhibition of edema and significant analgesic effects in acetic acid-induced writhing models in mice .

Pharmacokinetic Profiles

Pharmacokinetic studies using cheminformatics tools like ADMETsar and SwissADME have predicted favorable profiles for compounds similar to this compound, suggesting good oral bioavailability and blood-brain barrier permeability.

Comparison with Similar Compounds

Key Observations :

  • The indolin-1-ylsulfonyl group in the target compound introduces a rigid bicyclic system and sulfonamide functionality, which may enhance binding to hydrophobic pockets in biological targets compared to simpler substituents like bromo or nitro groups .

Insights :

  • highlights lower yields (e.g., <50%) in synthesizing naphthalene-linked benzamides due to steric and electronic challenges during boronic acid coupling .
  • The conventional method described in (acetic acid/sodium acetate medium) may offer a viable pathway for the target compound, though indoline sulfonylation could require optimized conditions .

Physicochemical Properties

Table 3: Spectral and Physical Properties

Compound UV-Vis λmax (nm) NMR Shifts (Key Signals) Solubility Trends References
Target Compound Not reported Predicted aromatic δ 7.0–8.5 (1H NMR) Low in polar solvents
4-(tert-Butyl)-N-(methylcarbamothioyl)benzamide 270–290 tert-Butyl δ 1.3 (s, 9H) Moderate in DMSO
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Not reported Methoxy δ 3.8 (s, 3H); naphthalene δ 7.4–8.2 Low in aqueous media

Notes:

  • The methoxynaphthalene moiety likely reduces aqueous solubility compared to smaller aryl groups, as seen in .
  • Spectral data from suggest that electron-withdrawing substituents (e.g., sulfonamides) may redshift UV-Vis absorption compared to alkyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
Reactant of Route 2
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4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide

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